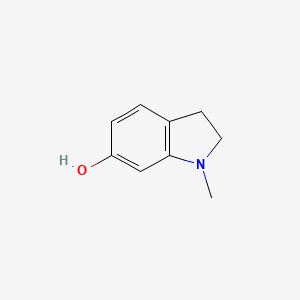

1-Methylindolin-6-ol

Cat. No. B8746341

M. Wt: 149.19 g/mol

InChI Key: LNWRQPDKMNMPME-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05256799

Procedure details

To 37.78 g (0.286 mol) of 6-hydroxyindoline 5 in a 100 ml round-bottom flask fitted with a magnetic stirrer, thermometer and condenser connected to a source of nitrogen was added 13.38 ml (16.02 g, 0.114 mol) of trimethyl phosphate. It was then placed in an oil bath and heating was commenced. The bath temperature reached 105° in 10 min. Then the reaction mixture became homogeneous and shortly thereafter an exotherm occurred. The flask was removed periodically from the oil bath to keep the internal temperature below 150°. The reaction was heated at 140°-150° for 2 hr. Thin layer chromatography on silica gel plates eluted with 50% Ethyl acetate/hexane or 4% methanol/methylene chloride showed that starting material was still present and 3 ml (3.59 g, 25.6 mmol) more of trimethyl phosphate was added. Heating was continued at 155° for 1.5 hr. The reaction mixture was allowed to cool and then dissolved in 100 ml of saturated sodium carbonate solution and 100 ml of methylene chloride with warming in portions. The aqueous phase was separated and washed with 2×100 ml of methylene chloride. The organic phases were combined, washed with 200 ml of half-saturated brine, dried over sodium sulfate and concentrated in vacuo to leave 28.6 g (67%) of dark tar. This was dissolved in methylene chloride and filtered through 300 ml of silica gel in methylene chloride. A total of 800 ml of methylene chloride eluate and then 400 ml of ethyl acetate was collected. Concentration and collection of the residue from hexane gave 18.29 g (43%) of crude product 7 as a brown solid which was used for the preparation of 9.

Name

Yield

43%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][CH:3]=1.P(OC)(OC)(O[CH3:14])=O>C(Cl)Cl>[CH3:14][N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([OH:1])[CH:10]=2)[CH2:6][CH2:7]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

37.78 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C2CCNC2=C1

|

Step Two

|

Name

|

|

|

Quantity

|

13.38 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OC)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer and condenser connected to a source of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was then placed in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was removed periodically from the oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature below 150°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated at 140°-150° for 2 hr

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

Thin layer chromatography on silica gel plates eluted with 50% Ethyl acetate/hexane or 4% methanol/methylene chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 ml (3.59 g, 25.6 mmol) more of trimethyl phosphate was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued at 155° for 1.5 hr

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 100 ml of saturated sodium carbonate solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

100 ml of methylene chloride with warming in portions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×100 ml of methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 200 ml of half-saturated brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave 28.6 g (67%) of dark tar

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through 300 ml of silica gel in methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 800 ml of methylene chloride eluate and then 400 ml of ethyl acetate was collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration and collection of the residue from hexane

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCC2=CC=C(C=C12)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.29 g | |

| YIELD: PERCENTYIELD | 43% | |

| YIELD: CALCULATEDPERCENTYIELD | 107.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |